molecular formula C38H32N2O5 B557047 Fmoc-D-Asn(Trt)-OH CAS No. 180570-71-2

Fmoc-D-Asn(Trt)-OH

Cat. No. B557047
CAS RN: 180570-71-2
M. Wt: 596.7 g/mol
InChI Key: KJYAFJQCGPUXJY-UUWRZZSWSA-N
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Description

Fmoc-D-Asn(Trt)-OH is a compound used in peptide synthesis . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .


Synthesis Analysis

This compound has good solubility properties in most organic solvents . Its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn . Coupling can be performed by standard procedures .


Molecular Structure Analysis

The molecular formula of this compound is C38H32N2O5 . Its molecular weight is 596.67 g/mol .


Chemical Reactions Analysis

This compound is the standard reagent for coupling asparagine into peptide sequences . It has good solubility properties in most organic solvents .


Physical And Chemical Properties Analysis

This compound is a powder or crystal with a melting point of 211-216 °C . It has good solubility properties in most organic solvents .

Scientific Research Applications

  • Peptide Synthesis Efficiency : Fmoc-D-Asn(Trt)-OH has been compared with other derivatives in peptide synthesis, demonstrating varying efficiency levels. For instance, in a study comparing N-terminal coupling of various Fmoc-Asn derivatives, Fmoc-Asn(Trt)-OH showed comparable efficiency to other derivatives like Fmoc-Asn(Tmob)-OH and Fmoc-Asn(Mtt)-OH (Bray et al., 1995).

  • Solid Phase Peptide Synthesis (SPPS) : this compound is utilized in the solid-phase synthesis of peptides. For example, it played a role in the synthesis of tau phosphopeptide, important in studying Alzheimer’s Disease (Shapiro et al., 1996).

  • Aspartimide Formation in Peptides : It's been found that sequences like Asp(Ot-Bu)-Asn(Trt) can lead to problematic sequences in peptide synthesis, highlighting the importance of understanding the behavior of such compounds in different contexts (Yang et al., 1994).

  • Synthesis of Bacitracin A : this compound was used in the solid-phase total synthesis of bacitracin A, a strategy crucial for exploring the antibiotic’s mode of action and potential against drug-resistant pathogens (Lee et al., 1996).

  • Glycopeptide Synthesis : It has been used in the automated solid-phase synthesis of glycopeptides, incorporating unprotected mono- and disaccharide units into peptides, which is significant in T cell epitopic studies (Otvos et al., 1990).

  • Fluorescent Peptide Labeling : In a protocol for preparing fluorescent peptides for live-cell imaging, this compound is mentioned as a building block, highlighting its utility in advanced imaging techniques (Mendive-Tapia et al., 2017).

Mechanism of Action

Target of Action

Fmoc-D-Asn(Trt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The role of this compound is to add a D-asparagine amino acid residue to the C-terminal of the peptide chain .

Mode of Action

this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group of this compound is removed, allowing the D-asparagine amino acid residue to be added to the peptide chain. The Trt (trityl) group serves as a protective group for the asparagine side chain during this process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By adding a D-asparagine residue to the peptide chain, this compound can influence the structure and function of the resulting peptide. The downstream effects of this can vary widely depending on the specific peptide being synthesized .

Pharmacokinetics

It’s worth noting that the compound’s properties, such as its stability and solubility, can influence its effectiveness in peptide synthesis .

Result of Action

The molecular effect of this compound’s action is the addition of a D-asparagine residue to a peptide chain . This can have various cellular effects depending on the specific peptide being synthesized and its role in the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability can be affected by temperature, with optimal storage temperatures being between 2-8°C . Additionally, the compound’s effectiveness in peptide synthesis can be influenced by the solvent used, with this compound showing excellent swelling properties in a wide range of solvents from toluene to water .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) for Fmoc-D-Asn(Trt)-OH .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647445
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180570-71-2
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9EUZ5N47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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